4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole
Description
Properties
IUPAC Name |
4-[(4-nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O3/c24-23(25,26)22-21(32-15-16-11-13-19(14-12-16)29(30)31)20(17-7-3-1-4-8-17)28(27-22)18-9-5-2-6-10-18/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVQJUZFIRRVMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901150841 | |
| Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400086-85-3 | |
| Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400086-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901150841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-diketones or their equivalents.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide (CH3I).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or other hydrogenation catalysts can be used for reduction reactions.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that the introduction of a trifluoromethyl group enhances the compound's potency against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. The target compound has shown efficacy in reducing inflammation markers in vitro. By modulating the activity of cyclooxygenase enzymes, it may serve as a lead compound for developing non-steroidal anti-inflammatory drugs (NSAIDs) .
Material Science
Organic Electronics
In material science, compounds like this compound are being investigated for their applications in organic electronics. Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies have shown that the incorporation of such pyrazole derivatives can enhance charge mobility and stability in electronic devices .
Polymer Chemistry
The compound can also be utilized in polymer chemistry as a building block for synthesizing novel polymers with tailored properties. Its ability to participate in various chemical reactions allows for the creation of materials with specific mechanical and thermal characteristics suitable for advanced applications .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound serves as a useful standard in chromatographic techniques. Its distinct spectral properties allow for its use as a marker in high-performance liquid chromatography (HPLC) and gas chromatography (GC), facilitating the analysis of complex mixtures .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The trifluoromethyl group, in particular, can enhance binding affinity and specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Findings
Structural Variations :
- Core Heterocycle : Pyrazoline derivatives (e.g., compound 4o) exhibit partial saturation, altering reactivity and stability compared to fully aromatic pyrazoles .
- Substituent Effects : The 4-nitrophenylmethoxy group in the target compound distinguishes it from analogs with benzoyl (5a) or fused heterocyclic systems (16a). These substitutions influence electronic properties and steric hindrance .
Synthetic Methods :
Thermal and Biological Properties :
- Fused heterocycles like 16a exhibit exceptional thermal stability (mp >340°C), likely due to extended conjugation .
- Trifluoromethyl groups enhance bioactivity in pharmaceuticals (e.g., celecoxib analogs) and agrochemicals (e.g., fluodifen), though the target compound’s specific applications remain unexplored in the evidence .
Biological Activity
The compound 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study conducted on similar pyrazole compounds demonstrated potent cytotoxicity against various cancer cell lines, including triple-negative breast cancer cells. The mechanism of action often involves induction of apoptosis and disruption of cell cycle progression.
- Case Study : A derivative with a similar structure was shown to have an IC50 value in the micromolar range against multiple cancer cell lines, highlighting its potential as an anticancer agent .
Antimicrobial Activity
Pyrazole compounds have also been evaluated for their antimicrobial properties. Studies have reported that certain derivatives possess activity against a range of pathogens, including bacteria and fungi.
- Research Findings : A derivative exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the pyrazole structure can enhance antimicrobial efficacy .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been documented in various studies. These compounds can inhibit key inflammatory pathways, making them candidates for treating inflammatory diseases.
- Research Evidence : In vitro assays demonstrated that related pyrazole compounds significantly reduced the production of pro-inflammatory cytokines in activated macrophages, indicating their role in modulating inflammatory responses .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazoles act as enzyme inhibitors, affecting pathways such as those involved in cell proliferation and inflammation.
- Induction of Apoptosis : Compounds have been shown to trigger apoptosis in cancer cells through various signaling pathways.
- Antioxidant Properties : Some pyrazoles exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress-related damage.
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthesis protocols for 4-[(4-Nitrophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole, and how can reaction conditions be optimized for higher yields?
The synthesis of pyrazole derivatives typically involves multi-step reactions. Key steps include:
- Substrate Preparation : Starting materials such as nitrophenyl methoxy precursors and trifluoromethyl-containing intermediates are prepared under anhydrous conditions to avoid hydrolysis .
- Coupling Reactions : Methoxy and trifluoromethyl groups are introduced via nucleophilic substitution or cross-coupling reactions. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) can improve reaction efficiency compared to traditional thermal methods .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction kinetics, while dichloromethane or THF may improve selectivity for sterically hindered intermediates .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, with silica gel plates and UV visualization .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- IR Spectroscopy : Identifies functional groups (e.g., C-F stretching at ~1100 cm⁻¹, nitro group absorption at ~1520 cm⁻¹) .
- ¹H/¹³C NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and trifluoromethyl signals (δ ~120 ppm for ¹³C) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic accuracy .
Q. Which biological activities are commonly associated with pyrazole derivatives like this compound?
Pyrazole scaffolds are linked to antiviral, antibacterial, and anti-inflammatory activities. The nitro group enhances electron-withdrawing effects, potentially improving binding to enzyme active sites (e.g., kinases or proteases) . The trifluoromethyl group increases metabolic stability, making the compound a candidate for pharmacokinetic studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies involving this compound?
- Experimental Replication : Standardize assays (e.g., MIC for antimicrobial tests, IC₅₀ for cytotoxicity) to minimize variability .
- Solvent Effects : Bioactivity discrepancies may arise from solvent choice (e.g., DMSO vs. ethanol) altering compound solubility or cellular uptake .
- Dose-Response Analysis : Use nonlinear regression models to validate potency thresholds and eliminate false positives from high-concentration artifacts .
Q. What advanced techniques are recommended for analyzing the compound’s reactivity and stability under physiological conditions?
- X-ray Crystallography : Resolves structural ambiguities (e.g., nitro group orientation) and confirms hydrogen-bonding interactions in the solid state .
- HPLC-PDA/MS : Monitors degradation products in simulated biological fluids (e.g., pH 7.4 buffer at 37°C) to assess hydrolytic stability .
- Computational Modeling : Density functional theory (DFT) predicts electrophilic/nucleophilic sites, guiding derivatization for improved stability .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Fragment Replacement : Substitute the nitro group with other electron-withdrawing groups (e.g., cyano or sulfonyl) to evaluate potency changes .
- Bioisosteric Swaps : Replace the trifluoromethyl group with chlorinated or methylsulfonyl analogs to assess metabolic impacts .
- 3D-QSAR : Use CoMFA or CoMSIA models to correlate steric/electronic properties with activity data from analogous pyrazoles .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Solvent Screening : Test mixed-solvent systems (e.g., dioxane/water) to induce slow nucleation .
- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes single-crystal growth .
- Additive Use : Small molecules (e.g., crown ethers) can template crystal packing by occupying void spaces .
Methodological Considerations
Q. How should researchers design experiments to assess environmental impacts of this compound?
- Fate and Transport Studies : Use OECD 308 guidelines to measure biodegradation in water-sediment systems .
- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201) to establish LC₅₀/EC₅₀ values .
Q. What statistical approaches are suitable for analyzing heterogeneous biological data?
- Multivariate Analysis : Principal component analysis (PCA) identifies confounding variables (e.g., solvent polarity, cell line variability) .
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify overall effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
